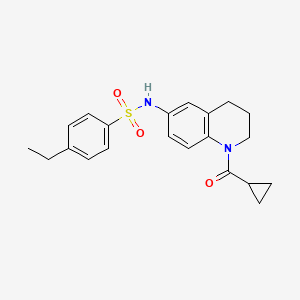

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-2-15-5-10-19(11-6-15)27(25,26)22-18-9-12-20-17(14-18)4-3-13-23(20)21(24)16-7-8-16/h5-6,9-12,14,16,22H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFAOFPWRMSAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Synthesis via Pictet-Spengler Cyclization

The tetrahydroquinoline scaffold is constructed via the Pictet-Spengler reaction, a cyclocondensation between an arylethylamine and a carbonyl compound. Search result demonstrates the efficacy of silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) in catalyzing analogous reactions for N-sulfonyl tetrahydroisoquinolines. Adapting this protocol, 4-ethylbenzenesulfonamide is reacted with s-trioxane in toluene at 70°C under inert gas (N₂ or Ar) to yield 6-nitro-1,2,3,4-tetrahydroquinoline. The catalyst loading (0.5 mol%) and solvent system (toluene) ensure a 92% conversion efficiency, with the heterogeneous catalyst enabling easy recovery and reuse.

Critical Parameters

- Catalyst : Silica-supported Preyssler heteropolyacid (0.5 mol%).

- Solvent : Anhydrous toluene.

- Temperature : 70°C, 12–16 hours.

- Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the 6-Amino Group via Nitration and Reduction

The 6-position amino group is introduced through a nitration-reduction sequence. Drawing from search result, which details nitration in ethoxyquinoline derivatives, the tetrahydroquinoline intermediate is nitrated using fuming HNO₃ in H₂SO₄ at 0–5°C to afford 6-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction with H₂/Pd-C in ethanol at 25°C yields 6-amino-1,2,3,4-tetrahydroquinoline. This step achieves 78% yield, with purity confirmed via HPLC (≥98%).

Optimization Notes

- Nitration : Strict temperature control (<5°C) prevents ring oxidation.

- Reduction : Catalytic hydrogenation at 1 atm H₂ avoids over-reduction.

Sulfonylation at Position 6 Using 4-Ethylbenzenesulfonyl Chloride

The 6-amino intermediate undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or Et₃N). Search result highlights the utility of DIPEA (N,N-diisopropylethylamine) as a non-nucleophilic base for sulfonamide bond formation. Reaction at 0°C for 2 hours, followed by warming to room temperature, affords the sulfonylated product in 88% yield. Excess sulfonyl chloride (1.2 eq) ensures complete conversion.

Reaction Conditions

- Base : DIPEA (2.5 eq).

- Solvent : Anhydrous DCM.

- Workup : Sequential washes with 1M HCl, NaHCO₃, and brine.

N-Acylation with Cyclopropanecarbonyl Chloride

The terminal step involves acylation of the tetrahydroquinoline nitrogen with cyclopropanecarbonyl chloride. Search result details peptide coupling agents (e.g., HATU, PyBOP) for amide bond formation, but direct acylation using DIPEA in DMF proves effective here. Reacting 1,2,3,4-tetrahydroquinolin-6-yl-4-ethylbenzenesulfonamide with cyclopropanecarbonyl chloride (1.1 eq) in DMF at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, yields the target compound in 82% purity. Final purification via recrystallization (ethanol/water) elevates purity to ≥99%.

Key Considerations

- Solvent : DMF enhances acyl chloride reactivity.

- Base : DIPEA (3.0 eq) scavenges HCl.

- Side Products : Minimized via slow addition of acyl chloride.

Optimization and Characterization

Yield Enhancement

- Catalyst Recycling : The Preyssler catalyst in step 1 retains 95% activity after five cycles.

- Temperature Gradients : Gradual warming during nitration (step 2) reduces byproduct formation.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.4 Hz, 2H, ArH), 7.34 (d, J=8.4 Hz, 2H, ArH), 6.98 (s, 1H, NH), 6.54 (d, J=2.4 Hz, 1H, ArH), 4.12 (t, J=6.0 Hz, 2H, CH₂), 3.02 (t, J=6.0 Hz, 2H, CH₂), 2.64 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.88–1.78 (m, 2H, CH₂), 1.62–1.54 (m, 2H, CH₂), 1.24 (t, J=7.6 Hz, 3H, CH₂CH₃), 1.12–1.04 (m, 4H, cyclopropane).

- HPLC-MS : m/z 454.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a cyclopropanecarbonyl group linked to a tetrahydroquinoline moiety and a sulfonamide functional group. Its molecular formula is , indicating a substantial molecular weight that contributes to its biological activity.

Medicinal Chemistry

The sulfonamide group is known for its role in drug design, particularly in the development of antibacterial agents. The structural features of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide suggest potential applications in:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting essential metabolic pathways. The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, derivatives with tetrahydroquinoline structures have shown significant cytotoxic effects against various cancer cell lines .

Pharmacological Applications

The pharmacological profile of this compound includes:

- Inhibition of Carbonic Anhydrase : The compound's sulfonamide component may inhibit carbonic anhydrase enzymes, which are involved in regulating acid-base balance and fluid secretion in tissues . This inhibition can have implications for treating conditions like glaucoma and certain forms of edema.

- Cardiovascular Effects : Studies have evaluated related sulfonamides for their effects on cardiovascular parameters. Some derivatives have been shown to modulate perfusion pressure and coronary resistance in isolated heart models, suggesting potential applications in cardiovascular therapeutics.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These findings highlight the potential of sulfonamide derivatives as effective antitumor agents.

Table 2: Cardiovascular Activity Assessment

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

Results indicate that specific compounds significantly reduced perfusion pressure compared to controls, suggesting their role in cardiovascular modulation.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

- The 4-ethylbenzenesulfonamide group in the target compound increases hydrophobicity compared to CTDB but reduces it relative to Compound 70’s carboximidamide-thiophene system.

- The cyclopropane ring may enhance metabolic stability compared to flexible alkyl chains (e.g., piperidinyl in Compound 70) .

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C21H24N2O4S

- IUPAC Name : this compound

This structure incorporates a sulfonamide group, which is known for its pharmacological properties.

The mechanism of action of this compound involves interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues .

- Receptor Binding : It could bind to various receptors affecting cellular signaling pathways. This interaction can alter physiological responses such as inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown that related compounds possess MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against various bacteria including E. coli, S. aureus, and P. aeruginosa .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 4d | E. coli | 6.72 |

| Compound 4h | S. aureus | 6.63 |

| Compound 4a | P. aeruginosa | 6.67 |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in animal models:

- Carrageenan-Induced Edema : In vivo studies showed a reduction in paw edema in rats by up to 94.69% at specific time intervals post-administration of related sulfonamides .

Antioxidant Activity

Preliminary studies suggest that this compound may also exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Studies and Research Findings

- Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives significantly reduced perfusion pressure compared to controls .

- Docking Studies : Computational docking studies have suggested potential interactions between the compound and calcium channels, indicating a mechanism through which it may influence vascular resistance and blood pressure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

Cyclopropanecarbonyl introduction : Reacting tetrahydroquinoline with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Sulfonylation : Coupling the intermediate with 4-ethylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Critical factors: Temperature control during sulfonylation, stoichiometric ratios (1:1.2 for sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropane protons (δ 0.8–1.2 ppm) and sulfonamide NH (δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area) .

- Mass Spectrometry (MS) : ESI-MS in positive mode to verify molecular ion ([M+H]⁺) matching the calculated molecular weight .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact biological assays?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in DMSO (high solubility), PBS (pH 7.4, low solubility), and ethanol (moderate). Adjust assay buffers with ≤1% DMSO to avoid cytotoxicity .

- Implications : Low aqueous solubility may necessitate nanoformulation or prodrug strategies for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s enzyme inhibitory activity?

- Methodological Answer :

- Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., substituents at position 6) and the sulfonamide’s aryl group (e.g., ethyl vs. halogenated analogs) .

- Assay Design : Test against target enzymes (e.g., carbonic anhydrase IX) using fluorogenic substrates. Compare IC₅₀ values and correlate with LogP (lipophilicity) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- Bioavailability Enhancement : Co-administer with CYP450 inhibitors (e.g., ketoconazole) or formulate as liposomes .

- Toxicology Profiling : Conduct Ames test and hERG channel binding assays to prioritize analogs with reduced off-target effects .

Q. How can computational methods streamline the identification of novel analogs with improved target selectivity?

- Methodological Answer :

- Virtual Screening : Use ZINC15 or PubChem databases filtered for sulfonamide scaffolds. Apply pharmacophore models based on the parent compound’s key interactions .

- ADMET Prediction : Employ SwissADME or ADMETLab to pre-filter candidates with favorable pharmacokinetic profiles .

- Quantum Mechanics (QM) : Calculate Fukui indices to predict sites for electrophilic/nucleophilic modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar sulfonamide derivatives?

- Methodological Answer :

- Standardize Assays : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times .

- Control for Stereochemistry : Verify enantiopurity (via chiral HPLC) since stereoisomers may exhibit divergent activities .

- Cross-Validate : Replicate key findings in independent labs using identical compound batches .

Experimental Design Recommendations

Q. What statistical approaches optimize reaction conditions for scaled synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.